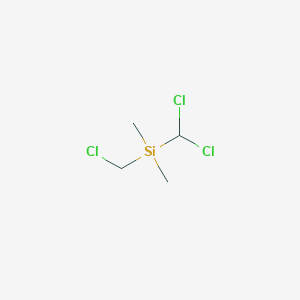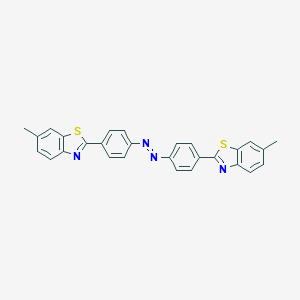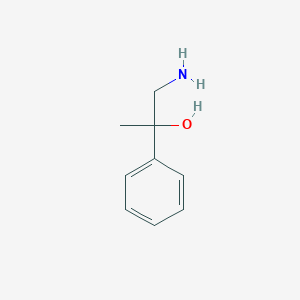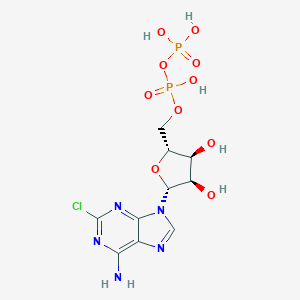
2-Chloro-ADP
Descripción general
Descripción
2-Chloro-ADP, also known as 2-chloro-adenosine diphosphate, is a modified nucleotide that has garnered significant interest in biochemical and pharmacological research. This compound is a derivative of adenosine diphosphate, where a chlorine atom replaces a hydrogen atom at the second position of the adenine ring. The modification imparts unique properties to the molecule, making it a valuable tool in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-adenosine diphosphate typically involves the chlorination of adenosine diphosphate. One common method is the reaction of adenosine diphosphate with thionyl chloride in the presence of a suitable solvent like dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the second position of the adenine ring.
Industrial Production Methods: Industrial production of 2-chloro-adenosine diphosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-adenosine diphosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: The diphosphate group can be hydrolyzed under acidic or enzymatic conditions, resulting in the formation of adenosine monophosphate and inorganic phosphate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like ammonia, amines, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or enzymatic conditions are employed to facilitate the hydrolysis of the diphosphate group.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of adenosine diphosphate.
Oxidation and Reduction Reactions: Oxidized or reduced forms of 2-chloro-adenosine diphosphate.
Hydrolysis: Adenosine monophosphate and inorganic phosphate.
Aplicaciones Científicas De Investigación
2-Chloro-adenosine diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in nucleotide synthesis and modification studies.
Biology: The compound is employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: 2-Chloro-adenosine diphosphate is investigated for its potential therapeutic effects, particularly in cancer research, where it is used to study the inhibition of specific enzymes involved in DNA repair.
Industry: The compound is used in the development of diagnostic assays and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of 2-chloro-adenosine diphosphate involves its interaction with specific molecular targets, primarily enzymes involved in nucleotide metabolism. The chlorine substitution at the second position of the adenine ring alters the binding affinity of the compound to these enzymes, leading to inhibition or modulation of their activity. This can result in the disruption of nucleotide synthesis and repair pathways, making it a valuable tool in studying cellular processes and developing therapeutic agents.
Comparación Con Compuestos Similares
2-Chloro-adenosine diphosphate can be compared with other modified nucleotides such as:
2-Azido-adenosine diphosphate: Similar in structure but with an azido group instead of a chlorine atom, used in photoaffinity labeling studies.
2-Fluoro-adenosine diphosphate: Contains a fluorine atom at the second position, used in studies of enzyme inhibition and nucleotide analogs.
2-Bromo-adenosine diphosphate: Features a bromine atom, used in similar applications as 2-chloro-adenosine diphosphate but with different reactivity.
Uniqueness: The unique properties of 2-chloro-adenosine diphosphate, such as its specific binding affinity and reactivity, make it a valuable compound in research. Its ability to selectively inhibit certain enzymes and participate in various chemical reactions distinguishes it from other modified nucleotides.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNGKCXGCOKLX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167840 | |
| Record name | 2-Chloro-ADP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16506-88-0 | |
| Record name | 2-Chloro-ADP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-ADP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






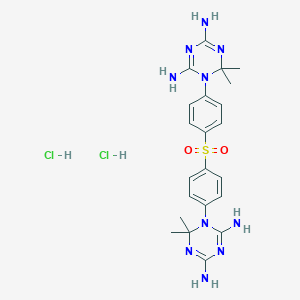
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)



